Cas no 2172571-67-2 (1-{[1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)
![1-{[1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine structure](https://it.kuujia.com/scimg/cas/2172571-67-2x500.png)
2172571-67-2 structure
Nome del prodotto:1-{[1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine
1-{[1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-{[1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine
- 2172571-67-2
- EN300-1591267
-
- Inchi: 1S/C13H14ClFN4O2S/c14-11-9-10(15)1-2-12(11)19-13(3-4-17-19)22(20,21)18-7-5-16-6-8-18/h1-4,9,16H,5-8H2
- Chiave InChI: SSCWKJVMSQMYCW-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1N1C(=CC=N1)S(N1CCNCC1)(=O)=O)F
Proprietà calcolate
- Massa esatta: 344.0510027g/mol
- Massa monoisotopica: 344.0510027g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 483
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 75.6Ų
1-{[1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591267-2.5g |
2172571-67-2 | 2.5g |
$2379.0 | 2023-05-26 | |||
Enamine | EN300-1591267-5.0g |
2172571-67-2 | 5g |
$3520.0 | 2023-05-26 | |||
Enamine | EN300-1591267-0.25g |
2172571-67-2 | 0.25g |
$1117.0 | 2023-05-26 | |||
Enamine | EN300-1591267-10.0g |
2172571-67-2 | 10g |
$5221.0 | 2023-05-26 | |||
Enamine | EN300-1591267-0.05g |
2172571-67-2 | 0.05g |
$1020.0 | 2023-05-26 | |||
Enamine | EN300-1591267-50mg |
2172571-67-2 | 50mg |
$1020.0 | 2023-09-23 | |||
Enamine | EN300-1591267-1000mg |
2172571-67-2 | 1000mg |
$1214.0 | 2023-09-23 | |||
Enamine | EN300-1591267-5000mg |
2172571-67-2 | 5000mg |
$3520.0 | 2023-09-23 | |||
Enamine | EN300-1591267-10000mg |
2172571-67-2 | 10000mg |
$5221.0 | 2023-09-23 | |||
Enamine | EN300-1591267-0.1g |
2172571-67-2 | 0.1g |
$1068.0 | 2023-05-26 |
1-{[1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Letteratura correlata
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
2172571-67-2 (1-{[1-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine) Prodotti correlati
- 1501172-33-3(3-Benzofuranmethanesulfonamide, 2,3-dihydro-)
- 2228669-30-3(1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene)
- 451465-88-6(N-(butan-2-yl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 2624126-60-7(2-(2,3-dimethylphenyl)ethan-1-amine hydrochloride)
- 2229166-74-7(4,4-difluoro-3-(4-fluoro-3-methylphenyl)butanoic acid)
- 98142-90-6(6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide)
- 1805427-70-6(4-Amino-3-fluoro-5-(trifluoromethyl)benzyl bromide)
- 1361733-50-7(2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile)
- 2171911-51-4(2-(6-{(tert-butoxy)carbonylamino}bicyclo3.2.0heptan-6-yl)acetic acid)
- 1937215-02-5(Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso